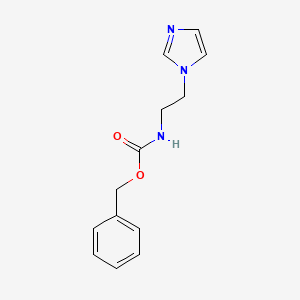
N-Cbz-2-(1-imidazolyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cbz-2-(1-imidazolyl)ethanamine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its broad range of chemical and biological properties, making it a valuable component in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-2-(1-imidazolyl)ethanamine typically involves the protection of the amine group with a carbobenzyloxy (Cbz) group, followed by the introduction of the imidazole ring. One common method involves the reaction of 2-bromoethylamine hydrobromide with imidazole in the presence of a base such as potassium carbonate. The resulting 2-(1-imidazolyl)ethanamine is then protected with benzyl chloroformate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
N-Cbz-2-(1-imidazolyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The Cbz protecting group can be removed under hydrogenation conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for deprotection.
Substitution: Nucleophiles such as alkyl halides can react with the imidazole ring under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: 2-(1-imidazolyl)ethanamine.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
N-Cbz-2-(1-imidazolyl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Cbz-2-(1-imidazolyl)ethanamine depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-imidazolyl)ethanamine: Lacks the Cbz protecting group.
N-Cbz-2-(1-pyrazolyl)ethanamine: Contains a pyrazole ring instead of an imidazole ring.
N-Cbz-2-(1-triazolyl)ethanamine: Contains a triazole ring instead of an imidazole ring.
Uniqueness
N-Cbz-2-(1-imidazolyl)ethanamine is unique due to the presence of both the imidazole ring and the Cbz protecting group. The imidazole ring provides a versatile platform for chemical modifications, while the Cbz group offers protection for the amine functionality during synthetic transformations .
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
benzyl N-(2-imidazol-1-ylethyl)carbamate |
InChI |
InChI=1S/C13H15N3O2/c17-13(15-7-9-16-8-6-14-11-16)18-10-12-4-2-1-3-5-12/h1-6,8,11H,7,9-10H2,(H,15,17) |
Clave InChI |
SUOHWPYUNFKZLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


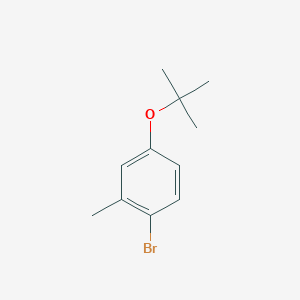
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)
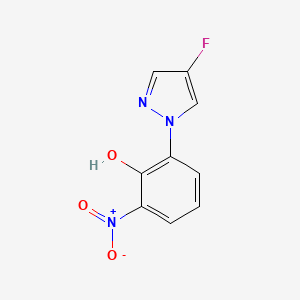

![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
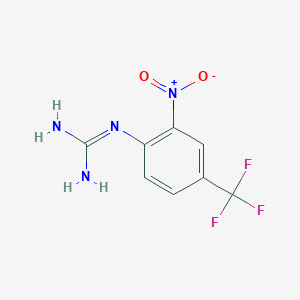
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)

![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)

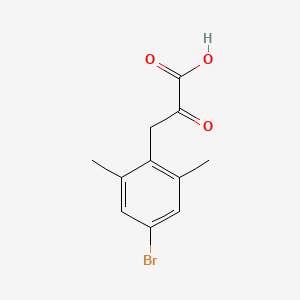
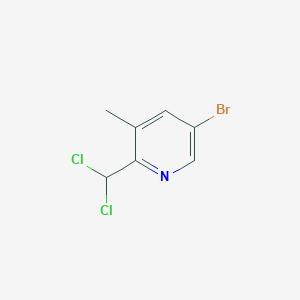
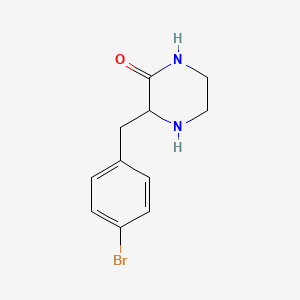
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
